molecular formula C9H9NO B068837 4-(Pyridin-4-yl)but-3-yn-1-ol CAS No. 192643-83-7

4-(Pyridin-4-yl)but-3-yn-1-ol

カタログ番号: B068837
CAS番号: 192643-83-7
分子量: 147.17 g/mol
InChIキー: VQXIXEAYMBFYMT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Pyridin-4-yl)but-3-yn-1-ol (CAS: 192643-83-7; molecular formula: C₉H₉NO; molecular weight: 147.17 g/mol) is a pyridine-based alkyne alcohol with a hydroxyl group at the terminal position of a propargyl chain. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic systems and bioactive molecules. Its structure combines a rigid pyridine ring with a reactive alkyne moiety, enabling applications in medicinal chemistry and materials science. The compound is typically stored under inert atmosphere at 2–8°C to prevent degradation .

特性

IUPAC Name

4-pyridin-4-ylbut-3-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-8-2-1-3-9-4-6-10-7-5-9/h4-7,11H,2,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXIXEAYMBFYMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C#CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Reaction Mechanism and Standard Conditions

The reaction typically involves a palladium catalyst (e.g., Pd(PPh₃)₄) and copper iodide (CuI) as a co-catalyst, facilitating the coupling of 4-bromopyridine with propargyl alcohol derivatives. Triethylamine or diisopropylamine acts as a base to deprotonate the alkyne, while tetrahydrofuran (THF) or dimethylformamide (DMF) serves as the solvent. Reactions are conducted under inert atmospheres (argon or nitrogen) at temperatures ranging from room temperature to 80°C.

Key steps include:

  • Oxidative addition : Pd⁰ inserts into the carbon-halogen bond of 4-bromopyridine.

  • Transmetallation : The copper-acetylide intermediate transfers the alkyne moiety to palladium.

  • Reductive elimination : The coupled product is released, regenerating the Pd⁰ catalyst.

Optimization Parameters

Yield and purity depend critically on:

  • Catalyst loading : 2–5 mol% Pd achieves optimal activity without excessive cost.

  • Solvent polarity : Polar aprotic solvents like DMF enhance reaction rates but may increase side products.

  • Temperature control : Elevated temperatures (50–80°C) accelerate coupling but risk alkyne dimerization.

A representative protocol from reports the synthesis of intermediate S6a using prop-2-yn-1-ylmagnesium bromide and (1-(ethoxymethyl)-1H-indol-2-yl)(pyridin-4-yl)methanone in THF at 0°C, yielding the product after column chromatography.

Table 1: Sonogashira Coupling Conditions and Outcomes

Catalyst SystemSolventTemperature (°C)Yield (%)Purity (HPLC)
Pd(PPh₃)₄, CuI, Et₃NTHF25–8065–78>95%
PdCl₂(PPh₃)₂, CuIDMF507293%

Lithiation-Based Synthesis

Lithiation strategies exploit the nucleophilic character of organolithium reagents to construct the alkyne-alcohol backbone. This method is particularly effective for introducing substituents to the pyridine ring.

Starting Materials and Reaction Sequence

A common approach involves the reaction of 2-lithiated 1-(ethoxymethyl)-1H-indole with methyl-4-picolinate, followed by deprotection to yield the target compound. The lithiated intermediate is generated using n-butyllithium (n-BuLi) in THF at –78°C, ensuring regioselective attack on the carbonyl group of the picolinate.

Challenges and Solutions

  • Deprotection inefficiency : Hydrochloric acid selectively removes ethoxymethyl (EOM) groups but leaves hydroxymethyl intermediates, requiring subsequent cleavage with lithium hydroxide.

  • Side reactions : Competing nucleophilic additions are mitigated by slow reagent addition and strict temperature control (–78°C to 0°C).

Table 2: Lithiation Protocol Performance

ReagentSolventTemperature (°C)Conversion (%)
n-BuLi, THFTHF–7895
LDA, Diethyl etherEt₂O–4088

Grignard reagents offer a complementary route to lithiation, enabling the introduction of propargyl groups via nucleophilic addition to ketones or aldehydes.

Protocol Overview

In a representative synthesis, (1-(ethoxymethyl)-1H-indol-2-yl)(pyridin-4-yl)methanone reacts with prop-2-yn-1-ylmagnesium bromide in THF at 0°C. The Grignard reagent adds to the carbonyl carbon, forming a tertiary alcohol after aqueous workup.

Yield Optimization

  • Stoichiometry : A 3:1 molar ratio of Grignard reagent to ketone ensures complete conversion.

  • Purification : Column chromatography with ethyl acetate/hexane gradients isolates the product in >90% purity.

Table 3: Grignard Reaction Parameters

Grignard ReagentSubstrateYield (%)
Prop-2-yn-1-ylMgBrPyridinyl ketone78
PropargylMgClAldehyde derivative65

Industrial Production Considerations

Scaling laboratory protocols to industrial production necessitates addressing cost, safety, and efficiency.

Continuous Flow Reactors

Continuous flow systems minimize thermal gradients and byproduct formation, enhancing reproducibility. A pilot study demonstrated a 15% yield increase compared to batch reactors for analogous compounds.

Catalyst Recycling

Immobilized palladium catalysts on silica supports reduce metal leaching and enable reuse over 5–7 cycles without significant activity loss .

化学反応の分析

Hydrogenation of the Alkyne Moiety

The triple bond in 4-(pyridin-4-yl)but-3-yn-1-ol undergoes catalytic hydrogenation to yield saturated alcohols. Platinum(IV) oxide (Adams' catalyst) in methanol under 40 psi H₂ pressure selectively reduces the alkyne to a single bond:

Reaction Conditions

CatalystSolventPressureTimeYield
PtO₂MeOH40 psi2.5h85.7%

Procedure
3.5 g of this compound was hydrogenated in methanol with PtO₂, followed by filtration and chromatography to isolate 3.0 g of 4-(4-pyridyl)butan-1-ol .

Hydrocarboxylation with Palladium Catalysis

The alkyne participates in regioselective syn-hydrocarboxylation reactions using Pd(TFA)₂ and DPEphos as ligands. Methanol acts as both solvent and hydrogen donor, forming 3-hydroxy-2(E)-alkenoates:

Reaction Conditions

CatalystLigandTemp.TimeYield
Pd(TFA)₂DPEphos60°C24h82%

Key Findings

  • Substrates with pyridyl groups (e.g., 4-pyridyl) show high regioselectivity for (E)-products .
  • Hydroxyl groups in propargyl alcohols and methanol form hydrogen bonds critical for stereocontrol .

Grignard Additions

The terminal alkyne reacts with Grignard reagents under copper(I) iodide catalysis. For example, prop-2-yn-1-ylmagnesium bromide adds to the alkyne in tetrahydrofuran (THF):

Reaction Conditions

ReagentCatalystSolventTemp.Yield
RMgXCuITHF0°C48%*

*Yield based on analogous substrates .

Mechanistic Insight

  • The reaction proceeds via a copper-mediated coupling mechanism, forming substituted alkynes or cyclized products depending on the Grignard reagent .

Oxidation of the Hydroxyl Group

The primary alcohol can be oxidized to a ketone or carboxylic acid. Pyridinium chlorochromate (PCC) in dichloromethane selectively oxidizes the hydroxyl group:

Reaction Conditions

Oxidizing AgentSolventTemp.Yield
PCCDCMRT70%*

*Reported for structurally similar propargyl alcohols .

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution with halogenating agents (e.g., SOCl₂) to form chlorides, enabling further derivatization:

Example

ReagentProductYield
SOCl₂4-(pyridin-4-yl)but-3-yn-1-yl chloride65%*

*Data extrapolated from analogous alcohol substitutions.

Cyclization and Heterocycle Formation

Under basic conditions, the alkyne and pyridyl groups participate in cyclization reactions. For instance, Sonogashira coupling with aryl halides forms fused heterocycles:

Reaction Conditions

CatalystBaseSolventTemp.Yield
Pd(PPh₃)₂Cl₂Et₃NDioxane80°C34%

Application
Used in synthesizing imidazo[1,2-a]pyridines and other bioactive scaffolds .

Critical Analysis of Reaction Mechanisms

  • Hydrogen Bonding Role : The hydroxyl group stabilizes transition states in hydrocarboxylation via hydrogen bonding with methanol, as confirmed by NMR studies .
  • Steric and Electronic Effects : Bulkier pyridyl substituents reduce reaction rates in palladium-catalyzed pathways due to steric hindrance .
  • Solvent Polarity : Non-polar solvents (e.g., toluene) enhance yields in hydrocarboxylation by minimizing competitive side reactions .

科学的研究の応用

Chemistry

4-(Pyridin-4-yl)but-3-yn-1-ol serves as an important intermediate in organic synthesis. It can be utilized to create more complex molecules through various reactions, including:

  • Oxidation : Converts the alcohol group into aldehydes or carboxylic acids.
  • Reduction : Reduces the alkyne to form saturated alcohols.
  • Substitution Reactions : The hydroxyl group can be replaced with other functional groups, enhancing its utility in synthesizing diverse chemical entities.
Reaction TypeReaction OutcomeCommon Reagents
OxidationPyridine-4-carboxylic acidKMnO4, CrO3
Reduction4-(Pyridin-4-yl)butan-1-olLiAlH4, NaBH4
Substitution4-(Pyridin-4-yl)but-3-yn-1-chlorideSOCl2, PBr3

Biology

In biological research, this compound is investigated for its role as a ligand in biochemical assays. Its ability to interact with specific proteins or enzymes makes it valuable for studying:

  • Enzyme Activity : It may modulate the activity of enzymes involved in metabolic pathways.
  • Cell Signaling : The compound's interactions can influence cellular responses, particularly in stress and inflammatory pathways.

Case studies have shown that derivatives of this compound exhibit potential anti-inflammatory and antimicrobial properties, making them candidates for therapeutic development.

Medicine

The medicinal applications of this compound are promising:

  • Therapeutic Properties : Research indicates potential anti-inflammatory and antimicrobial activities, suggesting applications in drug development.
  • Structural Analogues : Its derivatives have been explored for developing new structural analogues of antimalarial and antifungal agents.

Industrial Applications

In industry, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties allow it to serve as a precursor for various chemical products, enhancing the production efficiency of complex organic compounds.

作用機序

The mechanism by which 4-(Pyridin-4-yl)but-3-yn-1-ol exerts its effects depends on its application:

    Biochemical Assays: Acts as a ligand binding to specific proteins or enzymes, altering their activity.

    Therapeutic Applications: May interact with cellular targets such as receptors or enzymes, modulating biological pathways involved in inflammation or microbial growth.

類似化合物との比較

Core Structural Features

The defining features of 4-(Pyridin-4-yl)but-3-yn-1-ol include:

  • Pyridine ring : Aromatic nitrogen-containing heterocycle.
  • Alkyne chain: Triple bond (C≡C) at position 3 of the butynol backbone.
  • Hydroxyl group : Polar functional group at position 1.

Comparable compounds vary in substituents on the pyridine ring, alkyne chain length, or terminal functional groups.

Key Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences
This compound 192643-83-7 C₉H₉NO 147.17 Reference compound
3-(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)prop-2-yn-1-ol C₁₁H₁₀ClNO₃ 239.65 Chlorine and dimethoxymethyl substituents on pyridine; shorter alkyne chain
3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol C₁₅H₁₃NO₂ 239.27 Benzyloxy group on pyridine; shorter alkyne chain
4-(1H-Pyrazol-4-yl)but-3-yn-1-ol 175474-15-4 C₇H₈N₂O 136.15 Pyrazole ring replaces pyridine; shorter chain

Comparison with Analogous Syntheses

  • S7d (4-(2-aminophenyl)-1-(1-(phenylsulfonyl)-1H-indol-2-yl)but-3-yn-1-ol): Shorter reaction time (4.5 hours) but lower yield (30%) due to purification challenges .
  • S7b (4-(2-aminophenyl)-1-(1H-indol-2-yl)-1-(pyridin-4-yl)but-3-yn-1-ol): Requires trifluoroacetic acid (TFA) for deprotection, leading to moderate yields .

Physicochemical and Functional Properties

Property This compound 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol
Polarity Moderate (hydroxyl group) High (benzyloxy group) Moderate
Reactivity High (alkyne + pyridine) Moderate (electron-rich benzyloxy) High (pyrazole N–H acidity)
Stability Stable under inert conditions Sensitive to oxidation Limited data
Bioactivity Pregnane X Receptor (PXR) modulation Not reported Scaffold for kinase inhibitors

生物活性

4-(Pyridin-4-yl)but-3-yn-1-ol is an organic compound featuring a pyridine ring linked to a butyn-1-ol chain. This unique structure positions it as a potential candidate in medicinal chemistry, particularly for its biological activities, including anticancer and antimicrobial properties. The compound's versatility arises from its ability to participate in various chemical reactions, making it valuable in synthesizing biologically active molecules.

This compound can undergo several chemical transformations:

  • Oxidation : The alcohol group can be oxidized to aldehydes or carboxylic acids.
  • Reduction : The alkyne can be reduced to alkenes or alkanes.
  • Substitution : The pyridine ring can engage in electrophilic or nucleophilic substitution reactions.

These reactions enable the compound to serve as an intermediate in synthesizing complex organic molecules, including enzyme inhibitors and receptor modulators.

Anticancer Activity

Recent studies have highlighted the potential of this compound in anticancer applications. For instance, compounds derived from similar structures have shown significant cytotoxic effects against various cancer cell lines. A study involving oxazolo[5,4-d]pyrimidine derivatives demonstrated that modifications to pyridine-based compounds could enhance their anticancer efficacy, with some derivatives achieving IC50_{50} values significantly lower than established chemotherapeutics like fluorouracil and cisplatin .

Antimicrobial Properties

The antimicrobial activity of pyridine derivatives has been well-documented. Compounds containing the pyridine nucleus exhibit a range of therapeutic properties, including antibacterial and antiviral activities. Research indicates that the presence of additional heterocycles enhances these properties, making compounds like this compound promising candidates for developing new antimicrobial agents .

The biological activity of this compound is thought to stem from its interactions with molecular targets such as enzymes and receptors. The alkyne group may facilitate click chemistry reactions, forming stable triazole linkages with azides, while the pyridine ring can engage in π–π stacking interactions or coordinate with metal ions, influencing the compound's reactivity and biological effects.

Study 1: Anticancer Evaluation

In a comparative study on various pyridine derivatives, this compound was evaluated for its cytotoxicity against human cancer cell lines. Results indicated that compounds with similar structural motifs exhibited significant inhibition of cell proliferation, suggesting that further development could yield effective anticancer agents.

CompoundCell LineIC50_{50} (µM)
Compound AMCF7 (Breast)12.5
Compound BA549 (Lung)15.0
This compoundHT29 (Colon)TBD

Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of pyridine derivatives found that those containing additional functional groups showed enhanced activity against Gram-positive bacteria. This study supports the notion that structural modifications can significantly influence biological activity.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound CS. aureus0.5 µg/mL
Compound DE. faecalis1.0 µg/mL
This compoundTBDTBD

Q & A

Q. What are the recommended synthetic routes for 4-(Pyridin-4-yl)but-3-yn-1-ol, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cross-coupling reactions, such as the Sonogashira coupling , between a pyridinyl halide (e.g., 4-bromopyridine) and a propargyl alcohol derivative. Key parameters include:

  • Catalyst system : Palladium (e.g., Pd(PPh₃)₄) with copper iodide as a co-catalyst.
  • Base : Triethylamine or diisopropylamine to deprotonate intermediates.
  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) under inert conditions.
  • Temperature : Room temperature to 80°C, monitored by TLC or GC-MS. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity. Side reactions, such as alkyne dimerization, can be minimized by slow reagent addition and controlled temperature .

Q. How should researchers characterize the structure of this compound, and what analytical techniques are critical for confirming its molecular geometry?

Methodological Answer: A multi-technique approach is essential:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the pyridinyl ring (δ 8.5–7.5 ppm for aromatic protons) and alkyne-proton coupling (C≡CH at δ ~2.5 ppm).
  • IR spectroscopy : Peaks at ~3300 cm⁻¹ (O-H stretch) and ~2100 cm⁻¹ (C≡C stretch).
  • Mass spectrometry : ESI-MS or HRMS for molecular ion validation (e.g., [M+H]⁺).
  • X-ray crystallography : Single-crystal diffraction using SHELX software for absolute configuration determination. Crystallization solvents (e.g., methanol/water mixtures) must minimize hydroxyl group hydrogen bonding interference .

Advanced Research Questions

Q. What mechanistic insights explain the selectivity challenges in hydrogenation or alkyne functionalization reactions involving this compound?

Methodological Answer: The pyridinyl group and hydroxyl functionality introduce steric and electronic effects:

  • Hydrogenation selectivity : Lindlar catalyst (Pd/CaCO₃ with quinoline) favors cis-alkene formation, while Na/NH₃ (Birch reduction) may over-reduce the alkyne to a saturated chain.
  • Alkyne functionalization : Sonogashira or Glaser coupling requires precise stoichiometry to avoid homocoupling. Computational DFT studies (e.g., Gaussian) can model transition states to predict regioselectivity.
  • Coordination effects : The pyridinyl nitrogen may bind to metal catalysts (e.g., Pd or Cu), altering reaction pathways. In-situ IR or Raman spectroscopy monitors intermediate species .

Q. How does the pyridinyl group influence the coordination chemistry of this compound in metal-organic frameworks (MOFs) or catalytic systems?

Methodological Answer: The pyridinyl nitrogen acts as a Lewis base , enabling coordination to transition metals (e.g., Zn²⁺, Cu²⁺) in MOFs or catalysts. Key considerations:

  • Ligand design : The alkyne and hydroxyl groups can participate in hydrogen bonding or π-π stacking, stabilizing supramolecular architectures.
  • XRD analysis : SHELX-refined structures reveal bonding angles and metal-ligand distances (e.g., Zn-N ~2.1 Å in reported complexes).
  • Catalytic activity : Palladium complexes of this ligand may enhance cross-coupling efficiency in C-C bond formation .

Q. What computational modeling approaches are effective in predicting the reactivity or supramolecular interactions of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) basis sets model electronic properties (e.g., HOMO-LUMO gaps) and reaction barriers for alkyne transformations.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMF) on crystallization or aggregation.
  • Docking studies : AutoDock Vina predicts binding affinities for biological targets (e.g., enzymes with pyridinyl-binding pockets). Validation against experimental XRD or spectroscopic data is critical .

Q. How should researchers address discrepancies in spectroscopic data or crystallographic parameters reported for this compound derivatives?

Methodological Answer:

  • Cross-validation : Compare NMR/IR data across solvents (e.g., CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts.
  • Polymorphism screening : Vary crystallization conditions (temperature, solvent ratios) to detect alternate crystal forms.
  • Refinement protocols : Use SHELXL to adjust thermal parameters and occupancy rates in XRD data.
  • Collaborative databases : Deposit structures in the Cambridge Structural Database (CSD) for benchmarking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pyridin-4-yl)but-3-yn-1-ol
Reactant of Route 2
Reactant of Route 2
4-(Pyridin-4-yl)but-3-yn-1-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。